4-Nitro-phenyl-N-benzylcarbamate

Übersicht

Beschreibung

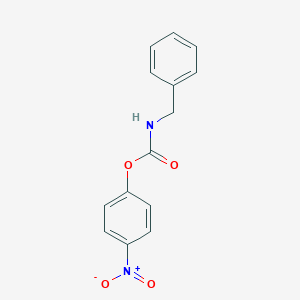

4-Nitro-phenyl-N-benzylcarbamate: is an organic compound with the molecular formula C14H12N2O4 . It is characterized by the presence of a nitro group attached to a phenyl ring and a benzylcarbamate moiety. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-phenyl-N-benzylcarbamate typically involves the reaction of 4-nitrophenol with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitrophenol+Benzyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Reduction: The reduction of the nitro group results in the formation of 4-aminophenyl-N-benzylcarbamate.

Substitution: Substitution reactions on the phenyl ring can yield various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Synthesis

4-Nitro-phenyl-N-benzylcarbamate serves as a valuable intermediate in the synthesis of various organic compounds. It can be utilized to produce monosubstituted ureas through reactions with amines, followed by hydrogenolysis. This method has proven effective for synthesizing ureas from both simple and complex amines, including aminoglycoside antibiotics .

Reactions and Mechanisms

The compound undergoes several chemical transformations:

- Nucleophilic Substitution : The nitro group can be substituted under appropriate conditions, allowing for the formation of various derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.

- Hydrolysis : The carbamate linkage can be hydrolyzed to yield benzyl alcohol and 4-nitrophenol.

Medicinal Chemistry

Potential Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Its mechanism involves interaction with bacterial enzymes or disruption of cell membrane integrity, potentially inhibiting bacterial growth.

Development of Urea Inhibitors

The compound has been investigated for its role as a selective inhibitor against Cryptosporidium parvum IMPDH (inosine monophosphate dehydrogenase), which is crucial for nucleotide synthesis in certain pathogens. High-throughput screening identified urea derivatives based on this compound that show significant inhibitory activity .

Materials Science

Novel Material Development

In materials science, this compound is employed in the creation of new materials with specific properties. Its chemical structure allows for the development of polymers and coatings tailored for particular applications.

Bioconjugation

The compound is also used in bioconjugation processes, where it facilitates the covalent attachment of biomolecules to surfaces. This application is significant in biochemical assays and sensor technologies, enhancing the functionality of various platforms.

Table 1: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-Nitro-phenyl-N-benzylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl-N-methylcarbamate: Similar structure but with a methyl group instead of a benzyl group.

4-Nitrophenyl-N-ethylcarbamate: Similar structure but with an ethyl group instead of a benzyl group.

4-Nitrophenyl-N-phenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 4-Nitro-phenyl-N-benzylcarbamate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, stability, and overall chemical behavior compared to similar compounds.

Biologische Aktivität

4-Nitro-phenyl-N-benzylcarbamate is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. Its structure, characterized by a nitrophenyl group attached to a benzylcarbamate moiety, contributes to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂N₂O₄. The presence of the nitro group (-NO₂) on the phenyl ring enhances its electrophilic nature, making it a candidate for various chemical reactions, including nucleophilic substitutions and hydrolysis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by forming stable complexes, which can alter metabolic pathways.

- Receptor Interaction : The compound has shown potential in modulating receptor activities, particularly in cannabinoid receptor systems where it may act as a partial agonist .

- Nucleophilic Attack : The nitro group facilitates nucleophilic attacks leading to the formation of various derivatives that may exhibit altered biological activities .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of benzylamine with 4-nitrophenyl chloroformate. This method allows for the efficient production of the carbamate in high yields. The process can be summarized as follows:

-

Formation of Carbamate :

- Hydrogenolysis : Subsequent reactions can involve hydrogenolysis to convert carbamates into ureas, showcasing its versatility in synthetic organic chemistry .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Neuroprotective Effects

In a study focusing on microglial activation, compounds similar to this compound were tested for their ability to suppress neurotoxic factor production. The results indicated that these compounds could mitigate inflammation in neurodegenerative disease models by modulating cannabinoid receptor activity .

Enzyme Interaction Studies

The compound has been explored as a biochemical probe for enzyme studies. It demonstrated potential as an inhibitor for specific enzymes involved in metabolic pathways, thus providing insights into its utility in drug design and development .

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| 4-Nitrophenyl N-methylcarbamate | Methyl group instead of benzyl | Different solubility and reactivity profiles |

| 4-Nitrophenyl N-ethylcarbamate | Ethyl group instead of benzyl | Variations in biological activity |

| 4-Nitrophenyl N-phenylcarbamate | Phenyl group instead of benzyl | Potential for increased π-π stacking interactions |

Eigenschaften

IUPAC Name |

(4-nitrophenyl) N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAOEODBVXZHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924694 | |

| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124068-97-9 | |

| Record name | Carbamic acid, (phenylmethyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124068979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.